molecular formula C16H24N2 B5911056 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane

1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane

Cat. No. B5911056
M. Wt: 244.37 g/mol
InChI Key: HJECCTCVUMBVLE-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane, also known as flumazenil, is a benzodiazepine antagonist that is commonly used in scientific research to study the effects of benzodiazepines on the brain and nervous system. Flumazenil was first synthesized in the 1980s and has since become an important tool in the study of benzodiazepine receptors and their role in various physiological and pathological processes.

Mechanism of Action

Flumazenil works by binding to the benzodiazepine receptor site on the GABA-A receptor, which is responsible for mediating the effects of benzodiazepines on the nervous system. By blocking this receptor site, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane can reverse the effects of benzodiazepines and restore normal brain function. This mechanism of action has important implications for the treatment of benzodiazepine addiction and withdrawal, as well as for the development of new anxiolytic and sedative drugs.
Biochemical and Physiological Effects
Flumazenil has a number of biochemical and physiological effects on the brain and nervous system. It can reverse the sedative, anxiolytic, and hypnotic effects of benzodiazepines, as well as the respiratory depression and amnesia that can occur with high doses of these drugs. Flumazenil can also cause mild side effects such as dizziness, headache, and nausea, but these are generally well-tolerated and do not interfere with its scientific research applications.

Advantages and Limitations for Lab Experiments

Flumazenil has several advantages for lab experiments, including its high potency, selectivity, and reversibility. It can be used to study the effects of benzodiazepines on the brain and nervous system in a controlled and precise manner, and it can be easily administered and monitored in animal models and human subjects. However, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane also has some limitations, such as its short half-life and rapid metabolism, which can make it difficult to maintain stable blood levels and achieve consistent results in long-term experiments.

Future Directions

There are many potential future directions for research on 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and its applications in scientific research. Some possible areas of interest include:
1. Developing new treatments for benzodiazepine addiction and withdrawal using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other benzodiazepine antagonists.
2. Studying the effects of benzodiazepines on different brain regions and cell types using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other selective antagonists.
3. Investigating the role of benzodiazepine receptors in various physiological and pathological processes using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other pharmacological tools.
4. Developing new anxiolytic and sedative drugs that target the benzodiazepine receptor site but have fewer negative side effects than traditional benzodiazepines.
Conclusion
Flumazenil is a powerful tool in the study of benzodiazepines and their effects on the brain and nervous system. Its high potency, selectivity, and reversibility make it an ideal compound for scientific research, and its potential applications in the treatment of benzodiazepine addiction and withdrawal are promising. As research on 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other benzodiazepine antagonists continues to advance, new insights into the mechanisms of action and physiological effects of benzodiazepines are likely to emerge, paving the way for new treatments and therapies for a variety of neurological and psychiatric disorders.

Synthesis Methods

Flumazenil can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepin-2-one with methyl iodide in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane.

Scientific Research Applications

Flumazenil is primarily used in scientific research to study the effects of benzodiazepines on the brain and nervous system. Benzodiazepines are a class of drugs that are commonly prescribed for their anxiolytic, sedative, and hypnotic effects, but they can also have negative side effects such as addiction, tolerance, and withdrawal symptoms. Flumazenil can be used to block the effects of benzodiazepines and study their mechanisms of action, as well as to develop new treatments for benzodiazepine addiction and withdrawal.

properties

IUPAC Name

1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-15(13-16-7-4-3-5-8-16)14-18-10-6-9-17(2)11-12-18/h3-5,7-8,13H,6,9-12,14H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJECCTCVUMBVLE-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421744

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